molecular formula C8H10N2O B11921031 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one

2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one

Cat. No.: B11921031
M. Wt: 150.18 g/mol
InChI Key: GFJGTAXEVHITEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, heating anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid leads to the formation of amides of 7-aryl-2,5-dioxo-6-phenyl (amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids . These amides can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is unique due to its specific fused-ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and form derivatives with specific properties makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5,6,7,8-tetrahydro-3H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1,9H,2-5H2

InChI Key

GFJGTAXEVHITEI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CCC(=O)N=C21

Origin of Product

United States

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